Ethoxyidazoxan Ethoxyidazoxan Ethoxyidazoxan is a potent and highly selective alpha 2-adrenergic receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 96576-24-8
VCID: VC0527536
InChI: InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)
SMILES: CCOC1(COC2=CC=CC=C2O1)C3=NCCN3
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Ethoxyidazoxan

CAS No.: 96576-24-8

Cat. No.: VC0527536

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethoxyidazoxan - 96576-24-8

Specification

CAS No. 96576-24-8
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Standard InChI Key PXTLRBYNGGDZBN-UHFFFAOYSA-N
SMILES CCOC1(COC2=CC=CC=C2O1)C3=NCCN3
Canonical SMILES CCOC1(COC2=CC=CC=C2O1)C3=NCCN3
Appearance Solid powder

Introduction

Chemical Structure and Synthesis of Ethoxyidazoxan

Structural Characteristics

Ethoxyidazoxan is presumed to differ from idazoxan by the addition of an ethoxy (-OCH2CH3) group. Idazoxan’s core structure consists of a benzodioxane ring fused to an imidazoline moiety . Substitution at specific positions (e.g., the benzene ring or imidazoline nitrogen) with an ethoxy group could alter receptor binding affinity, metabolic stability, or pharmacokinetic properties.

Hypothetical Synthesis Pathway

Drawing from idazoxan hydrochloride synthesis , ethoxyidazoxan might be synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Starting Material: 2-cyano-1,4-benzodioxane derivative with an ethoxy substituent.

  • Reaction with Ethylenediamine: Formation of the imidazoline ring under basic conditions.

  • Acidification: Hydrochloride salt formation for stability.

A comparative synthesis table highlights key differences:

ParameterIdazoxan Hydrochloride Ethoxyidazoxan (Hypothetical)
Starting Material2-cyano-1,4-benzodioxaneEthoxy-substituted derivative
ReagentsSodium methoxide, ethylenediamineEthoxyethylamine variant
Yield81%Not reported

Pharmacological Profile and Mechanisms

Receptor Interactions

Idazoxan antagonizes α2-adrenergic and imidazoline receptors, modulating norepinephrine release and sympathetic activity . Ethoxyidazoxan’s ethoxy group may enhance lipid solubility, potentially increasing blood-brain barrier penetration or prolonging half-life.

α2-Adrenergic Receptor Antagonism

Idazoxan reduces alcohol-induced stimulation and sedation by blocking α2-autoreceptors, thereby increasing noradrenergic transmission . Ethoxyidazoxan could exhibit similar effects but with altered potency due to steric or electronic modifications.

Imidazoline Receptor Modulation

Idazoxan’s interaction with imidazoline I1 receptors contributes to its neuroprotective and antioxidant effects . Ethoxy substitution might enhance antioxidant capacity, as seen in efaroxan-ephedrine combinations .

Behavioral and Physiological Effects

Idazoxan’s preclinical and clinical effects provide a basis for hypothesizing ethoxyidazoxan’s actions:

  • Alcohol Intoxication: Idazoxan (40 mg) attenuates alcohol-induced stimulation and prolongs sedation in humans . Ethoxyidazoxan may amplify these effects via improved bioavailability.

  • Physical Endurance: Idazoxan enhances ephedrine’s endurance-promoting effects in rats by reducing oxidative stress . Ethoxyidazoxan’s larger substituent could further augment antioxidant enzyme activity (e.g., SOD, GPx).

Research Gaps and Future Directions

  • Synthesis and Characterization: Priority should be given to synthesizing ethoxyidazoxan and confirming its structure via NMR/mass spectrometry.

  • Receptor Binding Assays: Compare affinity for α2-adrenergic and imidazoline receptors against idazoxan.

  • In Vivo Studies: Evaluate alcohol interaction, antioxidant capacity, and neuroprotection in animal models.

  • Pharmacokinetics: Assess bioavailability, half-life, and metabolite formation.

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